

# An In-depth Technical Guide to Talviraline: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Talviraline**, also known as HBY 097, is a second-generation, non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent activity against human immunodeficiency virus type 1 (HIV-1). This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of **Talviraline**. Detailed experimental protocols for the evaluation of its anti-HIV activity and a representative synthetic scheme are also presented.

## **Chemical Structure and Physicochemical Properties**

**Talviraline** is a quinoxaline derivative with the chemical formula C15H20N2O3S2.[1] Its chemical structure is characterized by a core quinoxaline ring system, a feature common to this class of NNRTIs.

Table 1: Chemical Identifiers of Talviraline



Identifier	Value	
IUPAC Name	propan-2-yl (2S)-7-methoxy-2- (methylsulfanylmethyl)-3-sulfanylidene-2,4- dihydroquinoxaline-1-carboxylate[1]	
Synonyms	HBY 097, Bay 10-8979[1][2]	
CAS Number	163451-80-7[1]	
Molecular Formula	C15H20N2O3S2[1]	
Molecular Weight	340.5 g/mol [1]	
SMILES	CC(C)OC(=0)N1INVALID-LINKCSC[1]	
InChI Key	GWKIPRVERALPRD-ZDUSSCGKSA-N[1]	

Table 2: Physicochemical Properties of Talviraline

Property	Value	Source
Physical State	Powder	[2]
Solubility	DMSO: 50 mg/mL (146.86 mM)	[2]
XLogP3	2.7	[1]
Predicted Collision Cross Section	173.3 Ų ([M+H]+)	PubChem

Note: Experimental data for melting point, boiling point, and pKa are not readily available in the public domain. Sonication is recommended for dissolution in DMSO.[2]

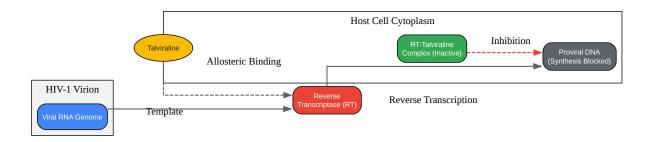
# Pharmacological Properties and Mechanism of Action

**Talviraline** is a highly potent inhibitor of HIV-1 replication.[2] It functions as a non-nucleoside reverse transcriptase inhibitor by binding to a specific allosteric site on the HIV-1 reverse



transcriptase (RT) enzyme, distinct from the active site where nucleoside analogs bind.[3] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of the viral RNA genome into proviral DNA.

Signaling Pathway of HIV-1 Reverse Transcription Inhibition by Talviraline



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Caption: **Talviraline** binds to HIV-1 RT, inhibiting proviral DNA synthesis.

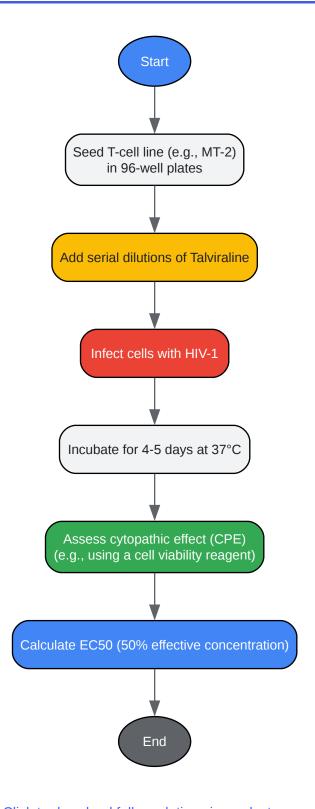
**Talviraline** has demonstrated efficacy against a variety of HIV-1 strains, including those resistant to other NNRTIs.[4] This broader activity profile is a key characteristic of second-generation NNRTIs.

# Experimental Protocols In Vitro Anti-HIV Activity Assessment: Cytopathic Effect (CPE) Inhibition Assay

This assay is a primary screening method to determine the ability of a compound to protect host cells from the cytopathic effects of HIV infection.

Experimental Workflow for CPE Inhibition Assay





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Caption: Workflow for determining the anti-HIV activity of Talviraline.

Methodology:



- Cell Preparation: Seed a susceptible human T-cell line (e.g., MT-2) into 96-well microtiter plates at an appropriate density.
- Compound Dilution: Prepare serial dilutions of **Talviraline** in cell culture medium.
- Treatment: Add the diluted **Talviraline** to the wells containing the cells. Include control wells with no drug (virus control) and no virus (cell control).
- Infection: Add a predetermined amount of HIV-1 to the appropriate wells.
- Incubation: Incubate the plates for 4-5 days at 37°C in a humidified CO2 incubator.
- CPE Assessment: Quantify the extent of viral-induced CPE using a cell viability assay, such as one that measures ATP content (e.g., CellTiter-Glo®) or by staining with a dye like crystal violet.[5]
- Data Analysis: Determine the 50% effective concentration (EC50), which is the concentration of **Talviraline** that inhibits the viral cytopathic effect by 50%.

### **HIV-1 Reverse Transcriptase Inhibition Assay**

This biochemical assay directly measures the inhibitory effect of **Talviraline** on the enzymatic activity of HIV-1 RT.

#### Methodology:

- Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (with one being labeled, e.g., [3H]dTTP), and a suitable buffer with MgCl<sub>2</sub> and DTT.
- Inhibitor Addition: Add varying concentrations of Talviraline to the reaction mixture.
- Enzyme Addition: Initiate the reaction by adding purified recombinant HIV-1 reverse transcriptase.
- Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).



- Reaction Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto filter mats using trichloroacetic acid.
- Quantification: Wash the filter mats to remove unincorporated labeled dNTPs and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the 50% inhibitory concentration (IC50), the concentration of
   Talviraline that reduces the RT activity by 50%.

## Synthesis of Talviraline

**Talviraline** belongs to the quinoxaline class of compounds. The synthesis of quinoxaline derivatives generally involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. A representative synthetic approach is outlined below.

Logical Flow of a Representative Quinoxaline Synthesis



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Caption: General synthetic pathway for quinoxaline derivatives like **Talviraline**.

Note: A detailed, step-by-step synthesis protocol for **Talviraline** is proprietary and not publicly available. The synthesis of related quinoxaline NNRTIs often involves multi-step sequences to introduce the specific substituents required for anti-HIV activity.

#### Conclusion

**Talviraline** is a potent, second-generation NNRTI with a favorable preclinical profile for the treatment of HIV-1 infection. Its distinct chemical structure and mechanism of action make it an important compound in the study of anti-HIV drug development. The experimental protocols described herein provide a framework for the in vitro characterization of **Talviraline** and similar antiviral candidates. Further research into its clinical efficacy and the development of resistance is crucial for understanding its full therapeutic potential.



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